Cyclopropylacetic acid

Overview

Description

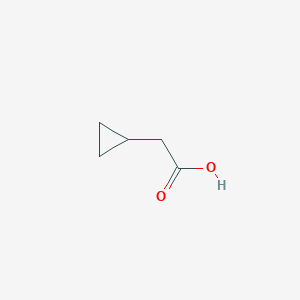

Cyclopropylacetic acid is an organic compound with the molecular formula C5H8O2. It features a cyclopropyl group attached to an acetic acid moiety, which imparts unique structural and chemical properties. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylacetic acid can be synthesized through several methods. One common approach involves the Baeyer-Villiger oxidation of cyclopropyl ketones to obtain gamma-lactones, which are then hydrolyzed to yield this compound . Another method includes the ring-opening of cyclopropanedimethanol cyclic sulfite with potassium thioacetate, followed by sulfonic acid esterification and cyano group substitution .

Industrial Production Methods: Industrial production of this compound often involves the use of cyclopropylacetylene as a starting material. This compound undergoes a series of reactions, including hydrolysis and oxidation, to produce this compound .

Chemical Reactions Analysis

Cyclopropylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropylacetone.

Reduction: Reduction reactions can convert it into cyclopropylmethanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

- Cyclopropylacetone

- Cyclopropylmethanol

- Halogenated cyclopropyl derivatives

Scientific Research Applications

Pharmaceutical Applications

Cyclopropylacetic acid serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown promise in treating cardiovascular diseases, neurological disorders, and inflammatory conditions.

Key Findings:

- Cardiovascular Treatment : this compound derivatives have been linked to the treatment of hypertension and cardiac insufficiency through their ability to activate soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) which relaxes blood vessels and reduces blood pressure .

- Neurological Disorders : Compounds derived from this compound have been investigated for their potential in treating cognitive impairments associated with diseases such as Alzheimer's and vascular dementia by enhancing cognitive function through modulation of the NO/cGMP signaling pathway .

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the release of histamine from mast cells and reduce leukocyte activity, making it beneficial for conditions like asthma and other allergic responses .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its unique structure contributes to enhanced efficacy against pests while minimizing environmental impact.

Key Findings:

- Herbicide Development : this compound derivatives are employed in creating selective herbicides that target specific weed species without harming crops, thereby improving agricultural yield .

- Pesticide Formulations : The compound's properties allow it to be incorporated into pesticide formulations that are effective against a broad range of agricultural pests while being less toxic to non-target organisms .

Flavor and Fragrance Industry

The compound is also significant in the flavor and fragrance sector, where it is used to create distinctive flavor profiles in food products and fragrances in cosmetics.

Key Findings:

- Flavor Enhancement : this compound is used to develop flavors that are both unique and appealing, contributing to the sensory qualities of food products .

- Fragrance Formulations : In cosmetics, it aids in formulating fragrances that require complex aromatic profiles, enhancing product appeal in the market .

Polymer Chemistry

This compound acts as a monomer in polymerization processes, contributing to the development of specialized materials with desirable properties.

Key Findings:

- Specialized Polymers : The compound's incorporation into polymer chains can enhance mechanical properties and chemical stability, making it valuable for producing high-performance materials used in various industrial applications .

- Research Applications : Ongoing studies focus on its role in developing new chemical reactions and exploring its potential as a precursor for novel polymeric materials .

Case Study 1: Cardiovascular Drug Development

A study demonstrated that this compound derivatives effectively reduced blood pressure in animal models by enhancing cGMP signaling pathways. This research supports its potential use in developing new antihypertensive medications .

Case Study 2: Agricultural Efficacy

Field trials have shown that herbicides formulated with this compound significantly reduce weed populations while maintaining crop health, indicating its effectiveness as a selective herbicide component .

Mechanism of Action

The mechanism of action of cyclopropylacetic acid and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit enzymes involved in inflammatory pathways, while others target microbial cell walls, leading to their antimicrobial effects . The cyclopropyl group imparts strain and unique reactivity, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

- Cyclopropanecarboxylic acid

- Cyclopropylpropionic acid

- Cyclopropylbutyric acid

Biological Activity

Cyclopropylacetic acid (CPA) is a cyclopropyl derivative of acetic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPA, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 100.12 g/mol. Its structure consists of a cyclopropyl group attached to an acetic acid moiety, which imparts distinct chemical properties that are of interest in various scientific fields, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that CPA derivatives can influence various biochemical pathways, particularly those involving guanylate cyclase and nitric oxide signaling. The compound has been shown to activate both heme-containing and heme-free forms of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vascular biology and cardiovascular health .

Table 1: Summary of Biological Activities

Therapeutic Applications

This compound has potential therapeutic applications in various fields:

- Cardiovascular Diseases : CPA derivatives are being investigated for their ability to treat cardiovascular disorders by modulating the NO/cGMP pathway, offering a NO-independent treatment option .

- Antitumor Agents : Certain CPA analogs have been developed as selective inhibitors of integrin alpha(v)beta(3), which is implicated in tumor growth and angiogenesis. These compounds have shown promising results in preclinical models .

- Metabolic Disorders : Studies on methylene cyclopropyl acetic acid (MCPA), a toxic metabolite associated with unripe ackee fruit, highlight the compound's role in inhibiting β-oxidation and gluconeogenesis, leading to hypoglycemia . This indicates potential avenues for research into metabolic regulation.

Case Studies

Case Study 1: Toxic Hypoglycemic Syndrome

An 18-year-old woman developed symptoms consistent with Toxic Hypoglycemic Syndrome after consuming unripe ackee fruit, which contains hypoglycin A that metabolizes into MCPA. The patient exhibited severe hypoglycemia (glucose level 24 mg/dL) due to the inhibition of hepatic glucose production and β-oxidation pathways by MCPA . This case underscores the metabolic impact of CPA-related compounds.

Case Study 2: Integrin Inhibition

Research conducted on cyclopropyl-containing analogs demonstrated their ability to inhibit integrin alpha(v)beta(3), resulting in reduced tumor growth in animal models. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cyclopropylacetic acid, and how can purity be ensured during preparation?

this compound is commonly synthesized via oxidation of 2-cyclopropylacetaldehyde using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Post-synthesis, purification typically involves recrystallization or distillation. Purity validation requires analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts . For reproducibility, detailed reaction logs (temperature, solvent ratios, catalyst loadings) should be maintained .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a corrosive substance (Skin Corr. 1B, Eye Dam. 1). Mandatory safety measures include:

- Use of nitrile gloves, lab coats, and chemical goggles.

- Work in a fume hood to prevent inhalation of vapors.

- Immediate neutralization of spills with sodium bicarbonate (NaHCO₃). Emergency procedures require rinsing affected skin/eyes with water for 15 minutes and seeking medical attention .

Q. How can researchers distinguish this compound from structurally similar compounds like cyclopropanecarboxylic acid?

Analytical differentiation relies on spectral and chromatographic

- NMR : this compound exhibits distinct proton signals for the cyclopropane ring (δ ~0.5–1.5 ppm) and the carboxylic acid group (δ ~10–12 ppm).

- Mass spectrometry (HRMS) : The molecular ion peak at m/z 100.12 (C₅H₈O₂) confirms its identity .

- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and hydroxyl broad peak (~2500–3000 cm⁻¹) further validate the structure .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decarboxylation of this compound?

Decarboxylation proceeds via a cyclic transition state without initial ring opening, leading to propene formation. Experimental evidence (e.g., gas evolution analysis at 290–340°C) supports a diradical intermediate stabilized by the carboxyl group. Kinetic studies using differential scanning calorimetry (DSC) and isotopic labeling (e.g., ¹³C tracing) can elucidate the pathway . Contrastingly, α,β-unsaturated analogs require catalytic intervention, highlighting this compound’s unique reactivity .

Q. How can computational modeling optimize this compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for reactions like decarboxylation or esterification. Molecular dynamics simulations can model solvent effects, guiding experimental design for regioselective transformations. Collaborative validation with experimental data (e.g., kinetic isotope effects) ensures model accuracy .

Q. What challenges arise in characterizing this compound derivatives via NMR, and how are they resolved?

Cyclopropane rings induce anisotropic shielding, causing complex splitting patterns. Strategies include:

- Variable-temperature NMR to reduce signal broadening from ring strain.

- COSY and HSQC experiments to assign overlapping proton and carbon signals.

- Deuterated solvents (e.g., D₂O for acidic protons) to simplify spectra .

Q. How do batch-to-batch variations in this compound purity impact biochemical assays?

Impurities (e.g., residual solvents or oxidation byproducts) can skew results in receptor-binding studies. Mitigation involves:

- Strict QC protocols : HPLC purity ≥95% and mass balance verification.

- Peptide content analysis for studies requiring precise molar ratios.

- TFA removal (<1% via ion-exchange) for cell-based assays to avoid cytotoxicity .

Q. What methodologies validate this compound’s role as a synthon in peptide mimetics?

Cyclopropyl groups are used to rigidify peptide backbones. Key steps include:

- Solid-phase synthesis with Fmoc-protected this compound derivatives.

- Circular dichroism (CD) and X-ray crystallography to confirm conformational restraint.

- Binding affinity assays (e.g., SPR or ITC) to compare mimetic vs. native peptide activity .

Q. Methodological Resources

- Data Contradiction Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reactivity .

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize reaction parameters (temperature, catalyst loading) for scalable synthesis .

Properties

IUPAC Name |

2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVDRQDTODKIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200403 | |

| Record name | Cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5239-82-7 | |

| Record name | Cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.